molecular formula C9H9ClN2O B14006726 N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine CAS No. 1848-67-5

N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B14006726
CAS No.: 1848-67-5
M. Wt: 196.63 g/mol
InChI Key: DSQJMNYJLJFWDK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 4-chloroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific combination of the oxazole ring and the chlorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1848-67-5

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H9ClN2O/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-4H,5-6H2,(H,11,12)

InChI Key

DSQJMNYJLJFWDK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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